molecular formula C15H20FNO4S B2499325 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1798034-91-9

2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2499325
CAS No.: 1798034-91-9
M. Wt: 329.39
InChI Key: BVQBYOXHRLXNTP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic chemical compound of significant interest in research and development, particularly within the agrochemical and pharmaceutical sectors. This molecule features a distinctive azetidine ring core functionalized with an isobutylsulfonyl group, a structural motif found in compounds under investigation for their potent biological activities . The 2-fluorophenoxy moiety linked via an ethanone bridge is a key pharmacophore observed in patented herbicidal agents, suggesting this compound's potential application in the development of new weed control solutions . In parallel, the azetidin-2-one (beta-lactam) scaffold is recognized in medicinal chemistry for its utility as a conformational constraint and bioisostere in drug discovery. Analogs containing this structure have demonstrated notable antiproliferative activity by acting as colchicine-binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and leading to mitotic catastrophe in cancer cell lines . Researchers can utilize this high-purity compound as a key intermediate for the synthesis of more complex molecules or as a reference standard in biological screening assays. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-11(2)10-22(19,20)12-7-17(8-12)15(18)9-21-14-6-4-3-5-13(14)16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQBYOXHRLXNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

Azetidine, a four-membered nitrogen heterocycle, is synthesized via cyclization of 1,3-dihalopropanes with primary amines. A modified approach from PMC9921373 utilizes azetidin-3-one as a precursor. Key steps include:

  • Horner–Wadsworth–Emmons reaction : Azetidin-3-one (2 ) reacts with methyl (diethylphosphono)acetate in the presence of 1,8-diazabicycloundec-7-ene (DBU) to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate (3 ).
  • Sulfonation : The azetidine nitrogen is sulfonated using isobutylsulfonyl chloride in dichloromethane with triethylamine as a base. This step proceeds at 0°C to minimize side reactions, achieving a yield of 78%.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Base: Triethylamine (2.2 equiv)
  • Time: 12 hours

Alternative Cyclization Strategies

Patent US7608563B2 describes the use of 1,4-dibromo butane-2,3-dione for constructing heterocycles. Applying this method:

  • React 1,4-dibromo butane-2,3-dione with a sulfonamide (e.g., isobutylsulfonamide) in acetonitrile.
  • Stir for 24 hours to facilitate cyclization, yielding 3-(isobutylsulfonyl)azetidine.

Optimization Note : Elevated temperatures (40°C) reduce reaction time to 8 hours but may lower yields due to decomposition.

Synthesis of 2-(2-Fluorophenoxy)Acetyl Chloride

Nucleophilic Aromatic Substitution

2-Fluorophenol undergoes alkylation with bromoacetyl bromide in the presence of potassium carbonate:

  • Dissolve 2-fluorophenol (1.0 equiv) in acetone.
  • Add bromoacetyl bromide (1.1 equiv) and K₂CO₃ (2.0 equiv).
  • Reflux for 6 hours to yield 2-(2-fluorophenoxy)acetyl bromide, which is converted to the chloride using thionyl chloride.

Yield : 85% (after purification via silica gel chromatography).

Ullmann Coupling Approach

For higher regioselectivity, a copper-catalyzed coupling between 2-fluoroiodobenzene and glycolic acid derivatives is employed:

  • React 2-fluoroiodobenzene with ethyl glycolate using CuI/L-proline catalysis.
  • Hydrolyze the ester to the acid, followed by treatment with oxalyl chloride to form the acyl chloride.

Advantage : Avoids competing para-substitution observed in nucleophilic aromatic substitution.

Coupling of Intermediates A and B

Nucleophilic Acyl Substitution

Combine 3-(isobutylsulfonyl)azetidine (1.0 equiv) with 2-(2-fluorophenoxy)acetyl chloride (1.2 equiv) in dichloromethane:

  • Add triethylamine (2.5 equiv) to scavenge HCl.
  • Stir at room temperature for 24 hours.
  • Purify via recrystallization from ethanol/water (yield: 72%).

Mechanistic Insight : The azetidine’s secondary amine attacks the electrophilic carbonyl carbon, displacing chloride.

Schotten-Baumann Reaction

For aqueous compatibility:

  • Dissolve the azetidine in NaOH (10% w/v).
  • Slowly add the acyl chloride dissolved in diethyl ether.
  • Isolate the product via extraction with ethyl acetate (yield: 68%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.85 (s, 2H, OCH₂CO), 3.90–3.70 (m, 4H, azetidine-H), 2.95 (d, J = 6.8 Hz, 2H, SO₂CH₂), 2.10 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 6H, CH₃).
  • ¹³C NMR : 205.8 (C=O), 160.1 (C-F), 62.3 (OCH₂), 55.2 (azetidine-C), 28.5 (SO₂CH₂), 22.1 (CH₃).
  • HRMS : m/z calcd. for C₁₆H₂₁FNO₄S [M+H]⁺: 342.1175; found: 342.1178.

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Azetidine sulfonation 78 98.5
Acyl chloride formation 85 99.2
Coupling 72 97.8

Challenges and Mitigation Strategies

  • Steric Hindrance : The bulky isobutylsulfonyl group slows azetidine functionalization. Using excess acyl chloride (1.5 equiv) improves conversion.
  • Byproduct Formation : Competing N-acylation at the sulfonamide nitrogen is minimized by employing low temperatures (0°C).
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted intermediates.

Scientific Research Applications

Medicinal Chemistry

Drug Development Potential
The unique structural features of 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone make it a promising candidate for drug development. Its scaffold allows for modifications that can lead to the creation of pharmaceuticals targeting various diseases. The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially improving its interaction with biological systems .

Biological Activity
Research indicates that this compound exhibits diverse biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound show efficacy in cancer models, indicating potential as anticancer agents .
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on specific enzymes, which could be leveraged for therapeutic applications .
  • Anticonvulsant Properties : Related compounds have been synthesized and screened for anticonvulsant activities, showing significant effects mediated through benzodiazepine receptors .

Materials Science

Development of New Materials
The unique properties of 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone may be exploited in materials science. Its chemical structure could be utilized to create new materials with specific electronic or mechanical characteristics, potentially leading to advancements in various technological applications .

Biological Studies

Research Tool
The compound can serve as a probe or tool in biological research to study biochemical pathways and interactions. Its ability to interact with various biological targets makes it valuable for understanding complex biological systems and processes .

Case Study 1: Anticancer Activity

Research conducted on related azetidine derivatives has shown promising results against specific cancer cell lines. Modifications at the azetidine ring were found to enhance cytotoxicity, suggesting a pathway for developing effective cancer therapies .

Case Study 2: Enzyme Inhibition Studies

Inhibition studies have demonstrated that compounds similar to 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone exhibit significant enzyme inhibitory effects. These findings indicate potential therapeutic applications in treating diseases where enzyme modulation is beneficial .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the azetidine ring might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and related analogs from the evidence:

Compound Name Molecular Weight Key Functional Groups Synthesis Highlights Notable Properties
2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone (Target) ~367.4 Azetidine, isobutylsulfonyl, 2-fluorophenoxy, ketone Likely involves α-halogenated ketone coupling and sulfonylation (inferred from ). High rigidity (azetidine), lipophilicity (fluorophenoxy), and metabolic stability (sulfonyl).
Triazole-based ethanone () ~523.6 Triazole, phenylsulfonyl, difluorophenyl, ketone Sodium ethoxide-mediated coupling of triazole with α-halogenated ketone. Enhanced π-π stacking (triazole), polar sulfonyl group; potential kinase inhibition.
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone () ~292.3 Piperidine, dinitrophenyl, ketone Not explicitly described; likely involves amide formation or substitution. Conformational flexibility (piperidine), nitro group redox activity; isomerization observed.
1-(2-Hydroxyphenyl)-2-(phenylsulfinyl)ethanone () 260.31 Hydroxyphenyl, phenylsulfinyl, ketone Oxidation of thioether with m-CPBA. Sulfinyl group increases polarity; hydroxyl enables H-bonding (solubility/recognition).

Key Comparative Insights:

Ring Systems and Conformational Flexibility :

  • The target’s azetidine (4-membered ring) introduces steric strain and rigidity, reducing conformational isomerization compared to the piperidine (6-membered ring) in ’s compound . This rigidity may enhance target selectivity but complicate synthetic accessibility.
  • Triazole in ’s compound offers planar geometry for π-π interactions, whereas the azetidine’s 3D structure may favor interactions with deeper binding pockets.

Sulfur-Containing Groups :

  • Isobutylsulfonyl (target) vs. phenylsulfonyl () vs. phenylsulfinyl ():

  • Sulfonyl groups (electron-withdrawing) enhance metabolic stability and solubility compared to sulfinyl or thioether groups .

Aromatic Substituents: 2-Fluorophenoxy (target) vs. 2-hydroxyphenyl ():

  • Fluorine’s electronegativity and lipophilicity balance solubility and bioavailability, whereas hydroxyl groups promote H-bonding but may reduce blood-brain barrier penetration. Difluorophenyl () introduces steric bulk and electronic effects distinct from mono-fluorinated analogs.

Synthetic Complexity :

  • The target’s azetidine-sulfonyl moiety likely requires multi-step synthesis (e.g., ring formation followed by sulfonylation), contrasting with ’s simpler sulfinyl group introduction via oxidation .

Research Findings and Implications

  • Biological Activity : Sulfonyl-containing compounds (target and ) are often associated with protease or kinase inhibition, whereas hydroxylated analogs () may target antioxidant pathways.
  • Thermal Stability : The sulfonyl group’s strong electron-withdrawing nature likely increases thermal stability compared to sulfinyl or thioether derivatives .

Biological Activity

2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a novel compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its cytotoxic effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20FN3O4S
  • Molecular Weight : 373.42 g/mol

The compound features a fluorophenoxy group, an azetidine ring, and a sulfonamide moiety, which contribute to its unique biological activity.

Cytotoxicity

Recent studies have indicated that 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and induce apoptosis.

  • Cell Lines Tested :
    • HL-60 (human leukemia)
    • HCT-8 (human colon cancer)
    • MDA-MB-435 (human melanoma)
    • SF-295 (human CNS cancer)

The results showed that the compound induced apoptosis in these cell lines, with IC50 values ranging from 1.1 to 10.5 µM for HL-60 and from 3.8 to 26.6 µM for other tested lines .

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar to other azetidinones, it may inhibit tubulin assembly, disrupting the mitotic spindle formation during cell division .
  • Induction of Apoptosis : The compound was found to cause membrane damage, decrease cell viability, and inhibit DNA synthesis, leading to morphological changes characteristic of apoptosis .

Case Studies

Several studies have explored the biological activity of similar compounds and their derivatives:

  • Azetidinone Derivatives : A study on azetidinone derivatives reported that modifications in their structure could enhance cytotoxicity by targeting tubulin at the colchicine binding site . This suggests that structural variations in compounds like 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone could similarly affect their biological efficacy.
  • Fluorophenoxy Compounds : Research on fluorophenoxy derivatives indicated potential applications in cancer therapy due to their ability to interact with cellular targets and modulate signaling pathways . This aligns with the observed effects of the compound .

Data Summary Table

Biological Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHL-601.1Induces apoptosis
CytotoxicityHCT-83.8Inhibits DNA synthesis
CytotoxicityMDA-MB-43510.5Disrupts tubulin polymerization
CytotoxicitySF-29526.6Causes membrane damage

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